molecular formula C8H5BrF4O B8183855 [4-Bromo-2-fluoro-3-(trifluoromethyl)phenyl]methanol

[4-Bromo-2-fluoro-3-(trifluoromethyl)phenyl]methanol

Cat. No.: B8183855
M. Wt: 273.02 g/mol
InChI Key: POTPGYQQWQQRQU-UHFFFAOYSA-N
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Description

[4-Bromo-2-fluoro-3-(trifluoromethyl)phenyl]methanol is an organic compound that belongs to the class of aromatic alcohols It is characterized by the presence of a bromine atom, a fluorine atom, and a trifluoromethyl group attached to a phenyl ring, with a hydroxymethyl group (-CH2OH) attached to the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-Bromo-2-fluoro-3-(trifluoromethyl)phenyl]methanol typically involves the following steps:

    Bromination: The starting material, 2-fluoro-3-(trifluoromethyl)benzene, is subjected to bromination using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride.

    Formylation: The brominated product is then subjected to formylation using a formylating agent such as formaldehyde or paraformaldehyde in the presence of a base like sodium hydroxide or potassium carbonate.

    Reduction: The formylated product is reduced to the corresponding alcohol using a reducing agent such as sodium borohydride or lithium aluminum hydride.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes and the use of automated reactors to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: [4-Bromo-2-fluoro-3-(trifluoromethyl)phenyl]methanol can undergo oxidation to form the corresponding aldehyde or carboxylic acid. Common oxidizing agents include potassium permanganate, chromium trioxide, and pyridinium chlorochromate.

    Reduction: The compound can be reduced to the corresponding hydrocarbon using strong reducing agents like lithium aluminum hydride.

    Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents include sodium azide, sodium methoxide, and potassium cyanide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid, pyridinium chlorochromate in dichloromethane.

    Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol or ethanol.

    Substitution: Sodium azide in dimethylformamide, sodium methoxide in methanol, potassium cyanide in water or ethanol.

Major Products Formed

    Oxidation: 4-Bromo-2-fluoro-3-(trifluoromethyl)benzaldehyde, 4-Bromo-2-fluoro-3-(trifluoromethyl)benzoic acid.

    Reduction: 4-Bromo-2-fluoro-3-(trifluoromethyl)benzene.

    Substitution: 4-Azido-2-fluoro-3-(trifluoromethyl)phenylmethanol, 4-Methoxy-2-fluoro-3-(trifluoromethyl)phenylmethanol, 4-Cyano-2-fluoro-3-(trifluoromethyl)phenylmethanol.

Scientific Research Applications

[4-Bromo-2-fluoro-3-(trifluoromethyl)phenyl]methanol has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its unique structural features.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties, such as high thermal stability and resistance to degradation.

Mechanism of Action

The mechanism of action of [4-Bromo-2-fluoro-3-(trifluoromethyl)phenyl]methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the bromine, fluorine, and trifluoromethyl groups enhances its binding affinity and specificity towards these targets. The hydroxymethyl group allows for hydrogen bonding interactions, further stabilizing the compound’s binding to its target. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-2-fluoro-3-(trifluoromethyl)benzene: Lacks the hydroxymethyl group, making it less versatile in hydrogen bonding interactions.

    4-Bromo-2-fluoro-3-(trifluoromethyl)benzoic acid: Contains a carboxylic acid group instead of a hydroxymethyl group, leading to different reactivity and applications.

    4-Bromo-2-fluoro-3-(trifluoromethyl)benzaldehyde: Contains an aldehyde group, making it more reactive towards nucleophiles.

Uniqueness

[4-Bromo-2-fluoro-3-(trifluoromethyl)phenyl]methanol is unique due to the presence of the hydroxymethyl group, which allows for additional hydrogen bonding interactions and enhances its versatility in chemical reactions and binding to molecular targets

Properties

IUPAC Name

[4-bromo-2-fluoro-3-(trifluoromethyl)phenyl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrF4O/c9-5-2-1-4(3-14)7(10)6(5)8(11,12)13/h1-2,14H,3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POTPGYQQWQQRQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1CO)F)C(F)(F)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrF4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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